Z-Lys-NH2 hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

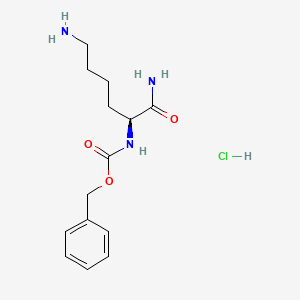

benzyl N-[(2S)-1,6-diamino-1-oxohexan-2-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3.ClH/c15-9-5-4-8-12(13(16)18)17-14(19)20-10-11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-10,15H2,(H2,16,18)(H,17,19);1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEZKXTTYPBMFC-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718491 | |

| Record name | N~2~-[(Benzyloxy)carbonyl]-L-lysinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112785-42-9 | |

| Record name | N~2~-[(Benzyloxy)carbonyl]-L-lysinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of Z-Lys-NH2 HCl in Modern Peptide Science: A Technical Guide

For researchers, scientists, and drug development professionals navigating the intricate landscape of peptide chemistry and biology, the strategic use of protected amino acids is paramount. Among these, Z-Lys-NH2 HCl (Nα-Z-L-Lysine amide hydrochloride) and its derivatives serve as critical tools, enabling the precise construction of complex peptides and the interrogation of biological systems. This guide provides an in-depth technical overview of the core applications of this compound, focusing on its utility in peptide synthesis and enzyme kinetics, supported by field-proven insights and detailed experimental protocols.

Part 1: Core Principles and Applications of Z-Lysine Derivatives

This compound is a derivative of the amino acid lysine where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. The amide at the C-terminus and the hydrochloride salt form enhance its stability and solubility, making it a valuable reagent in various biochemical applications.[1] The primary utility of the Z-group lies in its role as a protecting group, preventing the highly reactive alpha-amino group from participating in unintended reactions during chemical synthesis. This strategic protection is fundamental to the controlled, stepwise assembly of amino acids into a predefined peptide sequence.

Foundational Role in Peptide Synthesis

The synthesis of peptides with specific sequences requires a methodical approach to forming amide bonds between amino acids. This process can be broadly categorized into solution-phase and solid-phase synthesis, both of which can effectively utilize Z-protected lysine.

-

Solution-Phase Peptide Synthesis (SPPS): This classical approach involves the sequential coupling of protected amino acids in a homogenous solution. Intermediates at each step are isolated and purified, offering a high degree of control and scalability.[2] The Z-group, in conjunction with other protecting groups, forms the basis of an orthogonal protection strategy, where each protecting group can be removed under specific conditions without affecting the others.[2] This allows for the precise and directed formation of peptide bonds.

-

Solid-Phase Peptide Synthesis (SPPS): SPPS has become the dominant method for peptide synthesis due to its efficiency and amenability to automation.[3][4] In SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin, and subsequent amino acids are added in a stepwise manner.[3][4] While the Fmoc/tBu strategy is now more common, the Z-group can be employed in orthogonal protection schemes, particularly for the synthesis of complex or modified peptides.[5]

A Versatile Tool in Enzyme Kinetics and Inhibitor Screening

Derivatives of Z-lysine are instrumental in the study of proteases, a class of enzymes that cleave peptide bonds. Due to their specificity for cleaving after basic amino acid residues like lysine, many proteases can be assayed using Z-lysine-based substrates.[6] For instance, α-N-Carbobenzoxy-L-lysine thiobenzyl ester (Z-LYS-SBZL) is a chromogenic substrate used to measure the activity of trypsin-like serine proteases.[6] Enzymatic cleavage of the thiobenzyl ester releases a product that reacts with a chromogenic reagent, allowing for the continuous monitoring of enzyme activity via spectrophotometry.[6] This principle is widely applied in drug discovery to screen for protease inhibitors.[6]

Application in the Synthesis of Bioactive Peptides and Drug Discovery

The incorporation of Z-protected lysine is a key step in the synthesis of numerous bioactive peptides, including antimicrobial peptides (AMPs) and peptide-based drugs.[7][8] The lysine side chain is often crucial for the biological activity of these peptides, and its precise placement within the sequence is critical. Furthermore, the development of covalent inhibitors targeting specific lysine residues in proteins is a burgeoning area of drug design.[9] The synthesis of these targeted agents often involves the use of lysine derivatives with carefully chosen protecting groups to enable the site-specific introduction of reactive moieties.[9]

Part 2: Experimental Methodologies

This section provides detailed protocols for the application of Z-lysine derivatives in peptide synthesis and enzyme kinetics. These protocols are designed to be self-validating, with clear steps and explanations for experimental choices.

Protocol: Solution-Phase Synthesis of a Dipeptide using Z-Protected Lysine

This protocol outlines the synthesis of Z-Lys(Boc)-Gly-OMe, demonstrating a typical coupling reaction in solution-phase synthesis.

Materials:

-

Z-Lys(Boc)-OH

-

H-Gly-OMe.HCl

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

1 M HCl

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

Amine Salt Neutralization: In a round-bottom flask, dissolve H-Gly-OMe.HCl (1.1 equivalents) in anhydrous DCM. Add DIPEA (1.1 equivalents) and stir at room temperature for 20 minutes to liberate the free amine.

-

Carboxylic Acid Activation: In a separate flask, dissolve Z-Lys(Boc)-OH (1.0 equivalent) and HOBt (1.1 equivalents) in a minimal amount of anhydrous DMF, then dilute with anhydrous DCM. Cool the solution to 0°C in an ice bath.

-

Coupling Reaction: To the cooled carboxylic acid solution, add a solution of DCC (1.1 equivalents) in anhydrous DCM. Stir for 15 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.

-

Peptide Bond Formation: Add the free amine solution from step 1 to the activated acid mixture. Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir overnight.

-

Work-up and Purification:

-

Filter the reaction mixture to remove the DCU precipitate.

-

Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

-

Purify the crude product by flash column chromatography on silica gel.

-

Protocol: Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu Strategy

This protocol provides a general workflow for SPPS, where a Z-protected lysine could be incorporated if an orthogonal protection strategy is desired. For simplicity, this example uses Fmoc-Lys(Boc)-OH.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-amino acids (e.g., Fmoc-Lys(Boc)-OH)

-

N,N-Dimethylformamide (DMF)

-

20% Piperidine in DMF

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Place the Fmoc-Rink Amide resin in a reaction vessel and swell in DMF for 30 minutes.

-

Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate tube, dissolve the next Fmoc-amino acid (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to activate the amino acid.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Wash the resin thoroughly with DMF.

-

-

Repeat: Repeat steps 2 and 3 for each amino acid in the desired sequence.

-

Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with DCM and dry. Add the cleavage cocktail to the resin and incubate for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation and Purification:

-

Filter the cleavage mixture and precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Protocol: Enzyme Kinetic Assay using a Z-Lysine Chromogenic Substrate

This protocol describes the use of Z-LYS-SBZL to determine the kinetic parameters of a trypsin-like protease.[6]

Materials:

-

Z-LYS-SBZL monohydrochloride

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Purified trypsin-like protease

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂)

-

DMSO

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Substrate Stock Solution (100 mM): Dissolve Z-LYS-SBZL in DMSO.

-

DTNB Stock Solution (10 mM): Dissolve DTNB in Assay Buffer.

-

Working Substrate Solutions: Prepare a series of dilutions of the Substrate Stock Solution in Assay Buffer to achieve a range of final concentrations in the assay.

-

Working DTNB Solution (1 mM): Dilute the DTNB Stock Solution 1:10 in Assay Buffer.

-

Enzyme Working Solution: Dilute the purified enzyme in cold Assay Buffer to a concentration that produces a linear reaction rate for at least 10 minutes.

-

-

Assay Setup:

-

In each well of a 96-well plate, add in the following order:

-

Assay Buffer

-

20 µL of Working DTNB Solution (1 mM)

-

10 µL of Working Substrate Solution (varying concentrations)

-

-

Include a "no enzyme" control for each substrate concentration.

-

-

Reaction Initiation and Monitoring:

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding 20 µL of the Enzyme Working Solution to each well.

-

Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each substrate concentration.

-

Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Kₘ and Vₘₐₓ.

-

Part 3: Visualizing the Workflow and Concepts

To further elucidate the processes described, the following diagrams illustrate the key workflows and principles.

Diagram: Orthogonal Protection in Solution-Phase Peptide Synthesis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Diagram: Enzyme Kinetic Assay Workflow

Sources

- 1. H-Lys(Z)-NH2.HCl [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Lysine-based non-cytotoxic ultrashort self-assembling peptides with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Highly efficient antibacterial diblock copolypeptides based on lysine and phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and structural characterization of lysine covalent BH3 peptides targeting Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]

N-epsilon-Carboxybenzyl-L-lysine amide hydrochloride basics

An In-Depth Technical Guide to N-epsilon-Carboxybenzyl-L-lysine Amide Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-epsilon-Carboxybenzyl-L-lysine amide hydrochloride, a critical building block in modern peptide synthesis and drug development. We will delve into its chemical principles, synthesis, and applications, offering field-proven insights into its strategic use.

Foundational Principles: The Strategic Importance of Lysine Protection

In the intricate process of peptide synthesis, the precise assembly of amino acids into a defined sequence is paramount. The amino acid lysine presents a unique challenge due to its two reactive amino groups: the alpha-amino (Nα) group, involved in forming the peptide backbone, and the epsilon-amino (Nε) group on its side chain. This side chain reactivity can lead to undesired polymerization or branching if left unprotected.[1]

The strategic solution is the use of protecting groups, which act as temporary "masks" for reactive functionalities. The carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, was a seminal innovation that enabled controlled, stepwise peptide synthesis.[2] By converting the nucleophilic ε-amino group into a less reactive carbamate, the Cbz group ensures that only the Nα-amino group participates in peptide bond formation.[2][3]

The subject of this guide, N-epsilon-Carboxybenzyl-L-lysine amide hydrochloride, is a specialized derivative of this foundational compound, tailored for specific applications in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

Molecular Architecture and Properties

To fully appreciate the utility of this compound, let's dissect its structure:

-

L-lysine Core: The chiral scaffold upon which the functionality is built.

-

N-epsilon-Carboxybenzyl (Cbz/Z) Group: The protecting group attached to the side-chain amino group. Its key features include:

-

Robust Stability: The Cbz group is stable under a wide range of conditions, including the basic conditions used for Fmoc group removal and mildly acidic treatments.[2][4]

-

Orthogonal Deprotection: It can be selectively removed under specific conditions that do not affect other common protecting groups like Boc or Fmoc, a concept known as orthogonality.[3][5]

-

-

Amide (C-terminal): The C-terminal carboxylic acid is converted to a primary amide (-CONH₂). This modification is often employed to mimic the C-terminus of many biologically active peptides or to enhance stability and solubility.

-

Hydrochloride Salt: The Nα-amino group is protonated to form a hydrochloride salt (-NH₃⁺Cl⁻). This salt form generally improves the compound's crystallinity, stability, and solubility in polar solvents used in peptide synthesis.[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₂ClN₃O₃ | Inferred from components |

| Molecular Weight | 315.80 g/mol | Inferred from components |

| Appearance | Typically a white to off-white solid | [6] |

| Solubility | Soluble in polar organic solvents and aqueous solutions | [1][6] |

Synthesis and Chemical Workflow

The synthesis of N-epsilon-Carboxybenzyl-L-lysine amide hydrochloride involves a multi-step process that leverages the differential reactivity of the amino groups.

Diagram: Synthetic Pathway

Caption: Synthetic workflow for N-epsilon-Carboxybenzyl-L-lysine amide hydrochloride.

Step-by-Step Synthesis Protocol

Part 1: Selective Nε-Protection of L-Lysine

This protocol is based on the well-established Schotten-Baumann reaction conditions, adapted for amino acids.

-

Dissolution: Dissolve L-lysine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate or sodium hydroxide (2.5 equivalents) with cooling in an ice bath to maintain a temperature of 0-5°C.[2]

-

Reagent Addition: While stirring vigorously, slowly and simultaneously add benzyl chloroformate (Cbz-Cl, ~1.1 equivalents) and an additional aliquot of the base solution to maintain a pH around 8-9.[7] This pH control is crucial for selectively acylating the more nucleophilic Nε-amino group over the Nα-amino group, which is partially protonated.

-

Reaction: Continue stirring in the ice bath for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the aqueous mixture with diethyl ether to remove any unreacted Cbz-Cl and benzyl alcohol byproduct.

-

Isolation: Carefully acidify the aqueous layer with cold 1 M HCl to a pH of ~6. The product, Nε-Cbz-L-Lysine, will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the Nε-protected amino acid.[7]

Part 2: C-Terminal Amidation

-

Activation: Dissolve the Nε-Cbz-L-Lysine (1.0 equivalent) in a suitable aprotic solvent like dimethylformamide (DMF). Cool the solution to 0°C. Add a coupling reagent such as HBTU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 equivalents). Stir for 20-30 minutes to form the activated ester.

-

Amination: Add a source of ammonia, such as a solution of ammonia in methanol or ammonium chloride with an additional equivalent of base.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Purification: Purify the resulting Nε-Cbz-L-Lysine amide by standard chromatographic techniques.

Part 3: Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified amide in a minimal amount of a suitable solvent, such as methanol or ethyl acetate.

-

Acidification: Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in dioxane or diethyl ether) dropwise while stirring.

-

Precipitation: The hydrochloride salt will typically precipitate from the solution.

-

Isolation: Collect the solid by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum to obtain the final product.

Mechanism of Action: The Cbz Protection/Deprotection Cycle

The utility of the Cbz group lies in its controlled application and removal. The deprotection step unmasks the lysine side chain at the desired stage of synthesis, allowing for further modifications like branching, cyclization, or conjugation.[8][9]

Diagram: Cbz Deprotection Mechanism

Caption: Catalytic hydrogenation mechanism for Cbz group removal.

Deprotection Protocols

The primary method for Cbz group removal is catalytic hydrogenation, which is valued for its mild conditions.

Protocol: Cbz Deprotection by Catalytic Hydrogenation [2][3]

-

Setup: In a flask suitable for hydrogenation, dissolve the Cbz-protected peptide (1.0 equivalent) in a solvent like methanol, ethanol, or DMF.

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times.

-

Reaction: Stir the mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature.

-

Monitoring: Monitor the reaction's completion using TLC or LC-MS.

-

Filtration: Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected peptide. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[2]

Alternatively, strong acidic conditions can also be used for deprotection, though this method is less common and can affect other acid-labile protecting groups.[10]

Applications in Research and Drug Development

N-epsilon-Carboxybenzyl-L-lysine amide hydrochloride is a versatile tool for:

-

Custom Peptide Synthesis: It is a key building block for introducing a lysine residue with a protected side chain into a peptide sequence during SPPS or solution-phase synthesis.[1]

-

Synthesis of Branched Peptides: The orthogonal nature of the Cbz group allows for its selective removal while the peptide remains on the solid support, enabling the synthesis of branched peptides by building a new peptide chain off the lysine side chain.[8][9]

-

Bioconjugation: After deprotection, the newly freed ε-amino group serves as a reactive handle for conjugating molecules such as fluorescent dyes, biotin, lipids, or polyethylene glycol (PEG).

-

Drug Discovery: This compound is used in the synthesis of peptide-based therapeutics, where lysine modification can be crucial for modulating activity, stability, or pharmacokinetic properties.

Conclusion: A Precision Tool for Advanced Synthesis

N-epsilon-Carboxybenzyl-L-lysine amide hydrochloride is more than just a protected amino acid; it is a facilitator of precision in complex molecular construction. Its robust Cbz protecting group, combined with the C-terminal amide and solubility-enhancing hydrochloride salt, provides chemists and drug developers with a reliable and versatile reagent. Understanding the principles behind its synthesis, protection, and deprotection is fundamental to leveraging its full potential in advancing therapeutic and materials science research.

References

- Precision in Practice: Utilizing Nε-Boc-L-lysine Amide Hydrochloride for Tailored Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Peptide Synthesis and Protecting Groups. Coconote.

- The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Benchchem.

- Mastering Peptide Synthesis: The Role of CBZ Protecting Groups.

- Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups.

- Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. CEM Corporation.

- Amino Acid Derivatives for Peptide Synthesis.

- Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups.

- Amino Acid Derivatives for Peptide Synthesis.

- Peptide synthesis: Protecting groups for amine and carboxyl functionality. NPTEL IIT Kharagpur.

- N6-Cbz-L-Lysine synthesis. ChemicalBook.

- EPSILON-CARBOBENZOXY-L-LYSINE. ChemBK.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. peptide.com [peptide.com]

- 5. youtube.com [youtube.com]

- 6. chembk.com [chembk.com]

- 7. N6-Cbz-L-Lysine synthesis - chemicalbook [chemicalbook.com]

- 8. kohan.com.tw [kohan.com.tw]

- 9. Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups [cem.com]

- 10. coconote.app [coconote.app]

Topic: Z-Lys-NH2·HCl: A Mechanistic and Application Guide for Advanced Peptide Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of Nε-Benzyloxycarbonyl-L-lysinamide hydrochloride (Z-Lys-NH2·HCl), a critical building block in modern peptide synthesis. We will dissect the molecule's constituent parts—the benzyloxycarbonyl (Z) protecting group, the lysine scaffold, and the C-terminal amide—to elucidate their specific mechanistic roles. This document moves beyond simple protocols to explore the chemical causality that dictates its application in both solid-phase and solution-phase peptide synthesis. Detailed methodologies, comparative data, and workflow diagrams are provided to equip researchers and drug development professionals with the field-proven insights necessary for leveraging this reagent to its full potential, ensuring the rational design and successful synthesis of complex amidated peptides.

Introduction: The Strategic Importance of Z-Lys-NH2·HCl

In the intricate field of peptide synthesis, the final architecture and function of a peptide are dictated by the precise selection of its constituent amino acid building blocks. Z-Lys-NH2·HCl is a specialized reagent designed to solve three distinct challenges simultaneously: it provides the versatile lysine residue, ensures selective reactivity through side-chain protection, and establishes a C-terminal amide, a modification crucial for the bioactivity of many therapeutic peptides.[1][2]

Lysine's side chain, with its primary ε-amino group, is a hub of reactivity, making it essential for post-synthesis modifications but also a source of unwanted side reactions if left unprotected during chain assembly.[3] Furthermore, a vast number of naturally occurring peptide hormones and therapeutics require a C-terminal amide (-CONH₂) instead of a carboxylic acid (-COOH) to enhance biological activity, improve metabolic stability, and increase receptor binding affinity.[4][5][6] Z-Lys-NH2·HCl is engineered to address these requirements from the outset of the synthesis.

This guide will deconstruct the molecule to provide a granular understanding of its mechanism of action, empowering scientists to make informed decisions in their synthetic strategies.

Deconstructing the Reagent: A Mechanistic Analysis

The efficacy of Z-Lys-NH2·HCl stems from the distinct and synergistic functions of its three core components. Understanding each part is fundamental to its successful application.

The ε-Amino Protector: The Benzyloxycarbonyl (Z or Cbz) Group

The benzyloxycarbonyl group is one of the classic, yet still highly relevant, amine protecting groups in organic chemistry, particularly in peptide synthesis.[7][8] Its primary role here is to "mask" the nucleophilic ε-amino group of the lysine side chain.

-

Mechanism of Protection: The Z-group forms a stable carbamate linkage with the ε-amino group.[9] This delocalizes the lone pair of the nitrogen atom, significantly reducing its nucleophilicity and preventing it from competing with the α-amino group in subsequent peptide coupling reactions. This prevention of side-chain branching is critical for synthesizing the correct linear peptide sequence.[10]

-

Orthogonality and Stability: The Z-group is notably stable under the mildly basic conditions used for Fmoc-group removal and the acidic conditions used for Boc-group removal.[10][11] This "orthogonality" allows for its selective retention while the peptide chain is elongated from the N-terminus. It is primarily cleaved under reductive conditions, most commonly catalytic hydrogenolysis.[7][12]

The Reactive Center: The α-Amino Group

With the side chain protected, the α-amino group of Z-Lys-NH2·HCl is the sole nucleophilic center available for peptide bond formation. In a typical synthesis cycle, this primary amine attacks the activated carboxyl group of the incoming N-protected amino acid.[13][14] This reaction is not spontaneous and requires the use of coupling reagents to form a highly reactive intermediate from the incoming amino acid's carboxyl group, making it susceptible to nucleophilic attack.

The Functional Terminus: The C-Terminal Amide (-NH2)

Incorporating a C-terminal amide is a prevalent strategy to enhance the therapeutic properties of a peptide.[15][] Using Z-Lys-NH2·HCl as the C-terminal residue directly installs this modification.

-

Increased Stability: The amide group is neutral, whereas a free carboxyl group is negatively charged at physiological pH. This charge removal makes the peptide less susceptible to degradation by carboxypeptidases, thereby increasing its in vivo half-life.[15]

-

Enhanced Bioactivity: By mimicking the structure of many native peptide hormones, the C-terminal amide can lead to stronger interactions with biological receptors, resulting in improved potency.[4][6]

-

Improved Solubility Profile: The overall charge of the peptide is altered, which can influence its solubility and ability to cross cellular membranes.[15]

The hydrochloride (HCl) salt form simply enhances the reagent's stability, crystallinity, and solubility in common synthesis solvents.[2]

Application in Synthetic Workflows

Z-Lys-NH2·HCl is adaptable to both solid-phase peptide synthesis (SPPS) and solution-phase synthesis, although its application differs slightly. The Z-group's classic use was in solution-phase synthesis, but its stability profile makes it a valuable tool in certain SPPS strategies, particularly those employing Boc chemistry.[10][17]

Workflow: Incorporating Z-Lys-NH2·HCl in Fmoc-Based SPPS

Below is a generalized workflow for using Z-Lys-NH2·HCl as the C-terminal residue in a standard Fmoc-based solid-phase synthesis.

Note: In this workflow, one would use Fmoc-Lys(Z)-OH to attach to the resin first to build the chain. Z-Lys-NH2·HCl is more suited for solution-phase synthesis or for fragment condensation where it acts as the C-terminal piece.

Key Experimental Protocols

Disclaimer: These protocols are illustrative. Researchers must optimize conditions for their specific sequences and scales and adhere to all laboratory safety protocols.

Protocol 1: Peptide Coupling to the α-Amino Group of Z-Lys-NH2·HCl (Solution Phase)

-

Dissolution: Dissolve Z-Lys-NH2·HCl (1.0 eq) and the N-terminally protected amino acid (e.g., Boc-Ala-OH, 1.1 eq) in an anhydrous polar aprotic solvent (e.g., DMF or NMP).

-

Activation: In a separate vessel, dissolve the coupling reagent (e.g., HBTU, 1.1 eq) and an activation base (e.g., HOBt, 1.1 eq) in the same solvent.

-

Neutralization & Coupling: Add a non-nucleophilic base (e.g., DIPEA, 2.5 eq) to the Z-Lys-NH2·HCl solution to neutralize the hydrochloride salt and facilitate the reaction. Slowly add the activated amino acid solution to the lysine solution.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress using TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Workup: Quench the reaction with a mild acid wash (e.g., dilute citric acid), followed by extraction with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting dipeptide via flash chromatography.

Protocol 2: Z-Group Deprotection via Catalytic Hydrogenolysis

-

Preparation: Dissolve the Z-protected peptide in a suitable solvent (e.g., Methanol, Ethanol, or THF).

-

Catalyst Addition: Carefully add the Pd/C catalyst (typically 10% by weight of the peptide) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

-

Hydrogenation: Securely attach a hydrogen balloon or connect the flask to a hydrogenation apparatus. Purge the system with hydrogen gas.

-

Reaction: Stir the suspension vigorously at room temperature under a positive pressure of hydrogen. Monitor the reaction by LC-MS to track the disappearance of the starting material.

-

Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected peptide.

Data Summary: Lysine Side-Chain Protection Strategies

The choice of protecting group is a critical strategic decision in peptide synthesis. The Z-group is one of several options, each with distinct cleavage conditions.

| Protecting Group | Abbreviation | Cleavage Reagent(s) | Orthogonal To | Key Application Insight |

| Benzyloxycarbonyl | Z (or Cbz) | H₂/Pd, HBr/AcOH, Na/liq. NH₃ | Fmoc, most Boc conditions | Excellent for solution-phase; stable and reliable, but hydrogenolysis is not suitable for sulfur-containing peptides.[7] |

| tert-Butoxycarbonyl | Boc | Strong acids (TFA, HF) | Fmoc, Z | The standard for Fmoc-based SPPS; offers excellent acid lability for final deprotection.[3] |

| (4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Fmoc, Boc, Z, Trt | Allows for selective on-resin deprotection of the lysine side chain for branching or labeling.[18] |

| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄ / Scavenger | Fmoc, Boc, Z | Provides another orthogonal option for selective deprotection under mild, metal-catalyzed conditions.[11] |

Analytical Characterization and Purification

Post-synthesis, the crude peptide product is a heterogeneous mixture containing the desired peptide along with byproducts like deletion or truncated sequences.[19]

-

Purity Assessment & Identity Confirmation: The primary analytical tools are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for assessing purity and Mass Spectrometry (MS) for confirming the molecular weight and thus the identity of the synthesized peptide.[20][21][22]

-

Purification: Preparative RP-HPLC is the gold standard for purifying the target peptide from the crude mixture.[23][24] The peptide is separated based on its hydrophobicity, allowing for the isolation of a highly pure final product.

Conclusion and Future Outlook

Z-Lys-NH2·HCl remains a highly valuable and strategic reagent in the peptide chemist's toolbox. Its genius lies in its multifunctional nature: it provides a stable, side-chain protected lysine that is orthogonal to the most common N-terminal protecting groups while simultaneously ensuring the final peptide possesses a C-terminal amide. This guide has detailed the mechanistic principles that govern its reactivity, from the stability of the Z-carbamate to the nucleophilicity of the α-amino group and the biochemical importance of the C-terminal amide. By understanding the causality behind each synthetic step, from coupling to deprotection, researchers can more effectively troubleshoot syntheses, design complex peptides, and accelerate the development of novel peptide-based therapeutics.

References

-

Mastering Peptide Synthesis: The Role of Protected Amino Acids like Z-Met-OH . (2025, October 14). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link]

-

Amino Acid Derivatives for Peptide Synthesis . (n.d.). AAPPTec. Retrieved January 16, 2026, from [Link]

-

Liu, R., et al. (n.d.). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase . UC Davis. Retrieved January 16, 2026, from [Link]

-

Farrer, B. T., et al. (n.d.). Facile solid phase peptide synthesis with a Re-lysine conjugate generated via a one-pot procedure . NIH Public Access. Retrieved January 16, 2026, from [Link]

-

Peptide synthesis . (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase . (2024, September 19). Open Access Pub. Retrieved January 16, 2026, from [Link]

-

Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure . (n.d.). RSC Publishing. Retrieved January 16, 2026, from [Link]

-

Synthesis of Peptides . (n.d.). Science of Synthesis. Retrieved January 16, 2026, from [Link]

-

H-Lys(Z)-NH2.HCl . (n.d.). MySkinRecipes. Retrieved January 16, 2026, from [Link]

-

Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles . (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism . (n.d.). Total Synthesis. Retrieved January 16, 2026, from [Link]

-

Comprehensive Guide to Peptide C-Terminal Modifications . (n.d.). JPT. Retrieved January 16, 2026, from [Link]

-

Peptide synthesis: Amidation and Acetylation . (n.d.). LifeTein. Retrieved January 16, 2026, from [Link]

-

Development of enzymatic methods for C-terminal amidation of peptides . (n.d.). University of Copenhagen. Retrieved January 16, 2026, from [Link]

-

Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride . (2025, August 5). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Analytical techniques for peptide-based drug development . (2025, February 24). International Journal of Science and Research Archive. Retrieved January 16, 2026, from [Link]

-

C-terminal amidated peptides: production by the in vitro enzymatic amidation of glycine-extended peptides and the importance of the amide to bioactivity . (1994). PubMed. Retrieved January 16, 2026, from [Link]

-

H-Lys(Z)-NH2 HCl [58117-53-6] . (n.d.). AAPPTec. Retrieved January 16, 2026, from [Link]

-

Z-Lys-NH2 · HCl, CAS No. 112785-42-9 . (n.d.). iChemical. Retrieved January 16, 2026, from [Link]

-

Introduction to Peptide Synthesis . (2019, February 15). Master Organic Chemistry. Retrieved January 16, 2026, from [Link]

-

New and Evolving Techniques for the Characterization of Peptide Therapeutics . (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution . (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

-

Overview of Custom Peptide Synthesis . (n.d.). GenScript. Retrieved January 16, 2026, from [Link]

-

Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns . (2023, May 3). Agilent. Retrieved January 16, 2026, from [Link]

-

Reactivity of Lys(NH2)-containing peptides toward endopeptidases . (1999). PubMed. Retrieved January 16, 2026, from [Link]

-

Peptide Synthesis . (2023, May 18). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

-

Strategies for the synthesis of labeled peptides . (2025, August 6). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water . (2023, January 26). PubMed Central. Retrieved January 16, 2026, from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. H-Lys(Z)-NH2.HCl [myskinrecipes.com]

- 3. openaccesspub.org [openaccesspub.org]

- 4. jpt.com [jpt.com]

- 5. Development of enzymatic methods for C-terminal amidation of peptides - American Chemical Society [acs.digitellinc.com]

- 6. C-terminal amidated peptides: production by the in vitro enzymatic amidation of glycine-extended peptides and the importance of the amide to bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 8. nbinno.com [nbinno.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. peptide.com [peptide.com]

- 11. biosynth.com [biosynth.com]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 15. lifetein.com [lifetein.com]

- 17. bachem.com [bachem.com]

- 18. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. ijsra.net [ijsra.net]

- 21. biosynth.com [biosynth.com]

- 22. agilent.com [agilent.com]

- 23. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bachem.com [bachem.com]

benzyloxycarbonyl-lysine amide hydrochloride function

An In-Depth Technical Guide to Benzyloxycarbonyl-Lysine Amide Hydrochloride: A Multifunctional Tool in Chemical Biology and Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of benzyloxycarbonyl-lysine amide hydrochloride, a specialized amino acid derivative with significant utility in peptide synthesis, enzyme modulation, and the development of novel therapeutics. We will dissect its molecular architecture to understand its functional roles, provide field-proven experimental protocols, and discuss its application in cutting-edge research, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Molecular Architecture and Intrinsic Functionality

Benzyloxycarbonyl-lysine amide hydrochloride is a derivative of the essential amino acid L-lysine, engineered with three key modifications that dictate its chemical behavior and applications:

-

The Benzyloxycarbonyl (Cbz or Z) Group: This is a carbamate-type protecting group attached to one of the two amino groups of lysine.[1] The Cbz group is critical in peptide chemistry as it temporarily "masks" the nucleophilicity of the amino group, preventing it from participating in unwanted side reactions during peptide bond formation.[2][3] Its stability under mildly acidic or basic conditions, combined with its susceptibility to removal via harsher methods like catalytic hydrogenation or strong acid, makes it a strategic choice in multi-step syntheses.[1] Depending on which amino group is protected, two primary isomers exist:

-

Nα-Cbz-L-lysine amide hydrochloride: The Cbz group protects the α-amino group, leaving the ε-amino group on the side chain available for conjugation or other modifications.

-

Nε-Cbz-L-lysine amide hydrochloride: The Cbz group protects the side-chain ε-amino group, a common strategy for incorporating lysine into a peptide chain while preventing branching at the side chain.[4]

-

-

The C-Terminal Amide: The conversion of the native carboxylic acid group to a primary amide is a crucial modification. In nature, many peptide hormones and neurotransmitters possess a C-terminal amide, which enhances their biological stability by increasing resistance to degradation by carboxypeptidases. This modification also often improves receptor binding affinity and overall biological activity.

-

The Hydrochloride Salt: The presence of a free, unprotected amino group (either α or ε) allows for the formation of a hydrochloride salt. This salt form generally improves the compound's crystallinity, stability, and solubility in aqueous or polar organic solvents, simplifying its handling and integration into various reaction protocols.[5]

Physicochemical Properties

A summary of the key properties for the two potential isomers is presented below. Note that specific values can vary slightly between suppliers.

| Property | Nα-Cbz-L-lysine | Nε-Cbz-L-lysine |

| Molecular Formula | C14H20N2O4 | C14H20N2O4 |

| Molecular Weight | 280.32 g/mol [6][7] | 280.32 g/mol [8] |

| Appearance | White to off-white powder[6] | White powder[4][9] |

| Solubility | Soluble in methanol, DMF; sparingly soluble in acetic acid; practically insoluble in water.[6] | Varies with salt form. |

| Storage Conditions | -20°C[6][7] | Room temperature, inert atmosphere.[4] |

Note: The properties listed for the base molecules are extended to their amide hydrochloride derivatives, with expected increases in solubility for the salt form.

Core Function I: A Strategic Building Block in Peptide Synthesis

The primary function of benzyloxycarbonyl-lysine derivatives is as a controlled building block in the synthesis of peptides.[10] The Cbz group's role is to enforce regioselectivity during the formation of amide (peptide) bonds, which is the cornerstone of creating a specific amino acid sequence.[3]

Causality in Experimental Design: Why Choose Cbz-Lys-NH2?

The selection of Nε-Cbz-L-lysine amide as the C-terminal residue in a solid-phase peptide synthesis (SPPS) campaign is a deliberate choice driven by several factors:

-

Bioactivity: To mimic a native peptide hormone or to enhance the stability of a therapeutic peptide.

-

Protecting Group Orthogonality: In a synthesis strategy using an acid-labile protecting group for the N-terminus (like Boc), the Cbz group on the lysine side chain remains intact until a final, global deprotection step using catalytic hydrogenation.[1][2] This prevents side-chain acylation during the sequential addition of other amino acids.

-

Preventing Racemization: The Cbz group, when combined with appropriate coupling reagents, helps to minimize the risk of racemization at the chiral α-carbon during activation of the carboxyl group of the preceding amino acid.

Workflow: Solid-Phase Synthesis of a C-Terminal Lysine Amide Peptide

The following diagram and protocol outline the incorporation of an Nα-protected, Nε-Cbz-lysine amide into a growing peptide chain on a solid support. This workflow assumes a Boc-based SPPS strategy.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using a Cbz-protected lysine.

Experimental Protocol: Peptide Coupling

Objective: To couple Boc-Lys(Cbz)-OH to a Rink Amide resin as the first amino acid in a peptide sequence.

-

Resin Preparation: Swell 1g of Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

-

Fmoc Deprotection (if applicable): Treat the resin with 20% piperidine in DMF for 20 minutes to remove the initial Fmoc protecting group from the linker. Wash thoroughly with DMF.

-

Activation of Amino Acid: In a separate vial, dissolve 3 equivalents of Boc-Lys(Cbz)-OH and 3 equivalents of 1-Hydroxybenzotriazole (HOBt) in DMF. Add 3 equivalents of Diisopropylcarbodiimide (DIC) and allow the solution to pre-activate for 5-10 minutes.[1]

-

Coupling Reaction: Add the activated amino acid solution to the drained resin. Agitate the mixture at room temperature for 2-4 hours.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates no free primary amines).

-

Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x) to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and pyridine in DMF for 30 minutes.

-

Proceed to Next Cycle: The resin is now ready for the deprotection of the Boc group and the coupling of the next amino acid in the sequence.

Core Function II: Enzyme Substrate and Inhibitor

The structural features of benzyloxycarbonyl-lysine derivatives, particularly those with a modified C-terminus like an amide or thioester, make them excellent tools for studying proteases. Trypsin and trypsin-like serine proteases, for instance, preferentially cleave peptide bonds C-terminal to lysine or arginine residues.

-

As a Substrate: A molecule like Nα-Cbz-L-lysine thiobenzyl ester hydrochloride serves as a highly sensitive chromogenic substrate.[11][12] When the thiobenzyl ester bond is cleaved by a trypsin-like enzyme, a free thiol group is released.[13] This thiol can then react with a reagent like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically, allowing for precise measurement of enzyme activity.[13]

-

As an Inhibitor: By modifying the C-terminal amide or attaching a reactive "warhead" group, benzyloxycarbonyl-lysine amides can act as competitive inhibitors. They bind to the enzyme's active site due to the specific recognition of the lysine side chain but are not cleaved, or they react irreversibly with active site residues. For example, peptide analogues incorporating lysine mimics have been synthesized to act as inhibitors of histone lysine methyltransferases.[14] Similarly, Cbz-protected dipeptide diazomethyl ketones have been shown to be potent and specific irreversible inhibitors of other serine proteases.[15]

Logical Framework: Enzyme Inhibition Assay

The following diagram illustrates the principle of competitive inhibition using a Cbz-lysine amide analogue.

Sources

- 1. Solid-phase peptide synthesis introduction-Technical Articals-News [hongtide.com]

- 2. peptide.com [peptide.com]

- 3. gcwgandhinagar.com [gcwgandhinagar.com]

- 4. N6-Cbz-L-Lysine | Protected Amino Acids | Baishixing [aminoacids-en.com]

- 5. nbinno.com [nbinno.com]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. epsilon-(Benzyloxycarbonyl)-L-lysine | C14H20N2O4 | CID 1715626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. A16022.06 [thermofisher.com]

- 10. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 11. Nα-苄氧羰基-L-赖氨酸硫代苄基酯,盐酸盐 Highly sensitive substrate for trypsin-like enzymes and granule-associated serine esterase. | Sigma-Aldrich [sigmaaldrich.com]

- 12. Benzyloxycarbonyl-l-lysine | Sigma-Aldrich [sigmaaldrich.com]

- 13. benchchem.com [benchchem.com]

- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 15. Specific inhibition of post proline cleaving enzyme by benzyloxycarbonyl-Gly-Pro-diazomethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Labyrinth of Protected Amino Acids: A Technical Guide to the Identification of Z-L-Lysinamide Hydrochloride

For researchers, scientists, and professionals in the dynamic field of drug development, the precise identification of starting materials is not merely a procedural formality; it is the bedrock of reproducible and reliable scientific outcomes. Among the vast arsenal of peptide building blocks, Z-L-Lysinamide hydrochloride (Z-Lys-NH2·HCl) presents a unique case due to potential ambiguity in its nomenclature. This guide provides an in-depth exploration of the identification and characterization of this crucial reagent, emphasizing the causality behind experimental choices to ensure self-validating protocols.

Decoding the "Z": Unraveling Structural Ambiguity and Assigning the Correct CAS Number

The designation "Z-Lys-NH2·HCl" can refer to two distinct isomers depending on the position of the benzyloxycarbonyl (Z) protecting group on the L-lysine backbone. This initial ambiguity is a critical point of potential error in synthesis and quality control.

-

Nα-Z-L-Lysinamide hydrochloride: The Z group is attached to the alpha-amino group.

-

Nε-Z-L-Lysinamide hydrochloride: The Z group is attached to the epsilon-amino group of the side chain. This is also denoted as H-Lys(Z)-NH2·HCl.

The Chemical Abstracts Service (CAS) registry number is a unique identifier that disambiguates these structures. Based on available chemical databases, the following assignments can be made:

| Compound Name | Structure | CAS Number |

| Nα-Z-L-Lysinamide hydrochloride | (Structure to be visualized below) | 112785-42-9 [1] |

| Nε-Z-L-Lysinamide hydrochloride | (Structure to be visualized below) | 58117-53-6 [2][3] |

It is imperative to verify the intended isomer with the supplier and confirm the identity using the analytical methods detailed in this guide.

Caption: Chemical structures of Nα-Z and Nε-Z-L-Lysinamide hydrochloride.

Physicochemical Characterization: The Foundational Data

A comprehensive understanding of the physicochemical properties is the first step in the identification process. These properties can provide initial clues and are essential for selecting appropriate analytical conditions.

| Property | Nα-Z-L-Lysinamide hydrochloride | Nε-Z-L-Lysinamide hydrochloride |

| Molecular Formula | C₁₄H₂₂ClN₃O₃ | C₁₄H₂₂ClN₃O₃[3] |

| Molecular Weight | 315.80 g/mol | 315.80 g/mol [3] |

| Appearance | White to off-white solid | White solid[2] |

| Solubility | Soluble in water | Soluble in water[2] |

| Storage | 2-8°C, store under inert gas[3] | 2-8°C, store under inert gas |

The Analytical Trinity: A Multi-pronged Approach to Unambiguous Identification

A single analytical technique is rarely sufficient for the definitive identification of a chemical entity. A combination of spectroscopic and chromatographic methods provides a self-validating system, where the results from each technique corroborate the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical; D₂O will exchange with labile protons (e.g., -NH, -OH), causing their signals to disappear, which can be a useful diagnostic tool.

-

Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Data Analysis: Integrate the signals and determine their chemical shifts (δ) and coupling constants (J).

Expected Spectral Features and Causality:

The key to distinguishing the Nα-Z and Nε-Z isomers lies in the chemical shifts of the protons adjacent to the amino groups.

-

Nα-Z-L-Lysinamide hydrochloride: The proton on the alpha-carbon (α-H) will be significantly deshielded due to the electron-withdrawing effect of the adjacent Z-protected amino group. Its chemical shift will be further downfield compared to the Nε-Z isomer. The protons on the epsilon-carbon (ε-CH₂) will be adjacent to a free amino group (as the hydrochloride salt) and will appear at a characteristic upfield position.

-

Nε-Z-L-Lysinamide hydrochloride: The α-H will be adjacent to a free amino group and will therefore resonate at a more upfield position compared to the Nα-Z isomer. Conversely, the ε-CH₂ protons will be deshielded by the adjacent Z-protected amino group, resulting in a downfield shift.

¹³C NMR spectroscopy will provide complementary information, with the chemical shifts of the α- and ε-carbons being diagnostic for the position of the Z-group.

Caption: Workflow for NMR-based isomer differentiation of Z-L-Lysinamide hydrochloride.

Mass Spectrometry (MS): The Molecular Weight Fingerprint

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Experimental Protocol: LC-MS

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent mixture, such as water:acetonitrile with 0.1% formic acid.

-

Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). While not strictly necessary for identification if the sample is pure, chromatography can separate the analyte from any impurities. A simple isocratic or gradient elution can be used.[4]

-

Mass Spectrometric Detection: Analyze the eluent using an ESI-MS detector in positive ion mode.

-

Data Analysis: Look for the molecular ion peak [M+H]⁺.

Expected Results and Causality:

Both isomers have the same molecular formula (C₁₄H₂₂ClN₃O₃) and therefore the same molecular weight (315.80 g/mol ). The mass spectrometer will detect the protonated molecule [M+H]⁺ at m/z 316.2. High-resolution mass spectrometry can be used to confirm the elemental composition with high accuracy. While MS alone cannot distinguish the isomers, it provides crucial confirmation of the molecular formula and serves as a purity check.[5][6]

Infrared (IR) Spectroscopy: The Vibrational Signature

IR spectroscopy provides information about the functional groups present in a molecule. The position of the Z-group will subtly influence the vibrational frequencies of the amide and amine bonds.

Experimental Protocol: FTIR (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands.

Expected Spectral Features and Causality:

-

Both Isomers: Will show characteristic peaks for the amide C=O stretch (around 1650-1680 cm⁻¹), the Z-group aromatic C=C stretches (around 1600 and 1450 cm⁻¹), and N-H stretching vibrations (around 3200-3400 cm⁻¹).[7]

-

Isomer Differentiation: The key difference will be in the N-H bending vibrations.

-

Nα-Z-L-Lysinamide hydrochloride: The primary amine of the side chain (as a hydrochloride salt) will have a characteristic N-H bend.

-

Nε-Z-L-Lysinamide hydrochloride: The primary amide will have its own characteristic N-H bend, and the primary amine at the alpha position will also have a distinct N-H bend.

-

While these differences can be subtle, they provide a valuable piece of the puzzle when combined with NMR and MS data.

Conclusion: A Commitment to Scientific Rigor

The unambiguous identification of Z-L-Lysinamide hydrochloride is a testament to the importance of a meticulous and multi-faceted analytical approach. By understanding the potential for isomeric ambiguity and employing a combination of NMR, MS, and IR spectroscopy, researchers can proceed with confidence, knowing that their starting materials are well-characterized. This commitment to analytical rigor is not just good practice; it is the cornerstone of scientific integrity and the successful advancement of drug discovery and development.

References

-

iChemical. Z-Lys-NH2 · HCl, CAS No. 112785-42-9. Available from: [Link]

-

MySkinRecipes. H-Lys(Z)-NH2.HCl. Available from: [Link]

-

Synthesis and Characterization of New Optically Active Poly (ethyl L-lysinamide)s and Poly (ethyl L-lysinimide)s. National Center for Biotechnology Information. Available from: [Link]

-

European Union Reference Laboratory for Feed Additives. Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Available from: [Link]

-

MP Biomedicals. L-Lysinamide Hydrochloride. Available from: [Link]

-

Discovery of lysine post-translational modifications through mass spectrometric detection. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. L-Lysine monohydrochloride. Available from: [Link]

-

PubChem. L-Lysine monohydrochloride Spectral Information. Available from: [Link]

-

Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form. National Center for Biotechnology Information. Available from: [Link]

-

NIST WebBook. L-lysine monohydrochloride. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000182). Available from: [Link]

- RP-HPLC-DAD method development and validation of L-lysine hydrochloride: application to bulk drug substance and multivitamin oral suspension. CoLab.

-

PubChem. L-Lysinamide. Available from: [Link]

-

RP-HPLC-DAD method development and validation of L-lysine hydrochloride: application to bulk drug substance and multivitamin oral suspension. OUCI. Available from: [Link]

-

Synthesis and Characterization of Compounds Related to Lisinopril. National Center for Biotechnology Information. Available from: [Link]

-

Theoretical and experimental study of the infrared and Raman spectra of L-lysine acetylation. PubMed. Available from: [Link]

-

The Automated Topology Builder (ATB) and Repository. L-Lysinamide. Available from: [Link]

-

A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. PubMed. Available from: [Link]

Sources

- 1. Z-Lys-NH2 · HCl, CAS No. 112785-42-9 - iChemical [ichemical.com]

- 2. guidechem.com [guidechem.com]

- 3. H-Lys(Z)-NH2.HCl [myskinrecipes.com]

- 4. Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of Compounds Related to Lisinopril - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Theoretical and experimental study of the infrared and Raman spectra of L-lysine acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of Z-Lys-NH2 HCl

This guide provides a comprehensive technical overview of the solubility and stability characteristics of Nε-benzyloxycarbonyl-L-lysinamide hydrochloride (Z-Lys-NH2 HCl). Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of peptide chemistry with actionable, field-proven methodologies for characterization.

Introduction to this compound: A Versatile Building Block

This compound is a derivative of the essential amino acid L-lysine, where the epsilon-amino group of the side chain is protected by a benzyloxycarbonyl (Z) group, and the C-terminus is an amide. It is supplied as a hydrochloride salt.[1][2] This compound is a crucial building block in peptide synthesis, providing a stable lysine residue for incorporation into peptide chains while preventing unwanted reactions at the side-chain amine.[2] The hydrochloride salt form is intended to enhance both the stability and solubility of the compound under various reaction conditions.[2]

Key Molecular Information:

-

Chemical Name: Nε-benzyloxycarbonyl-L-lysinamide hydrochloride

-

Synonyms: H-Lys(Z)-NH2·HCl, (S)-Benzyl (5-amino-5-oxopentyl)carbamate hydrochloride

-

CAS Number: 58117-53-6[1]

-

Molecular Formula: C₁₄H₂₂ClN₃O₃[2]

-

Molecular Weight: 315.80 g/mol [2]

Understanding the solubility and stability of this intermediate is paramount for its effective use in synthesis, formulation, and as a reference standard in analytical applications. This guide will delve into the theoretical underpinnings of these properties and provide practical protocols for their empirical determination.

Part 1: Solubility Profile of this compound

The solubility of a peptide or amino acid derivative is a critical parameter that dictates its handling, reactivity, and bioavailability. It is governed by the interplay of its molecular structure and the physicochemical properties of the solvent.

Theoretical Framework for Solubility

The solubility of this compound is influenced by several key structural features:

-

Free Alpha-Amino Group: The presence of a primary amine at the alpha-carbon makes the molecule basic. As a hydrochloride salt, this group is protonated (-NH3+), significantly enhancing its polarity and favoring solubility in aqueous and polar protic solvents.

-

C-Terminal Amide: The neutral amide group at the C-terminus can act as both a hydrogen bond donor and acceptor, contributing to solubility in polar solvents.

-

Lysine Side Chain: The aliphatic portion of the lysine side chain introduces a degree of hydrophobicity.

-

Benzyloxycarbonyl (Z) Protecting Group: The aromatic Z-group is bulky and hydrophobic, which can limit solubility in aqueous solutions but may enhance it in certain organic solvents.

-

Overall Charge: As a hydrochloride salt of a basic amino acid derivative, this compound carries a net positive charge at neutral and acidic pH, which generally promotes aqueous solubility.

Predicted Solubility in Various Solvents

While extensive empirical data for this compound is not publicly available, we can predict its solubility based on established principles of peptide chemistry. The following table provides an illustrative summary of the expected solubility profile. It is imperative for researchers to empirically verify these predictions for their specific applications.

| Solvent System | Predicted Solubility | Rationale & Causality |

| Water | Soluble[1] | The hydrochloride salt of the α-amino group imparts high polarity, making it soluble in water. |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Soluble | The molecule will carry a net positive charge, maintaining its solubility in physiological buffers. |

| Aqueous Acid (e.g., 0.1 M HCl) | High Solubility | At low pH, the α-amino group remains fully protonated, maximizing electrostatic interactions with water. |

| Aqueous Base (e.g., 0.1 M NaOH) | Low Solubility | As the pH approaches and surpasses the pKa of the α-amino group (~7-8), it will be deprotonated, reducing the net charge and polarity, likely causing precipitation. |

| Methanol / Ethanol | Slightly Soluble to Soluble | These polar protic solvents can solvate the charged amine and engage in hydrogen bonding with the amide, but the hydrophobic Z-group may limit high solubility.[3][4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of disrupting intermolecular hydrogen bonds and solvating both polar and nonpolar regions of the molecule. |

| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent widely used for dissolving protected amino acids and peptides. |

| Acetonitrile (ACN) | Sparingly Soluble | ACN is less polar than DMF and DMSO and may be a poorer solvent for the charged hydrochloride portion of the molecule. |

| Dichloromethane (DCM) | Insoluble to Sparingly Soluble | As a nonpolar solvent, DCM is unlikely to effectively solvate the charged and polar functional groups of this compound. |

Experimental Protocol for Solubility Determination

This protocol provides a robust, self-validating method for quantitatively determining the solubility of this compound.

Objective: To determine the saturation solubility of this compound in a selected solvent system at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., Water, PBS pH 7.4, Methanol)

-

Thermostatic shaker/incubator

-

Microcentrifuge

-

Calibrated analytical balance

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Stock Solution for Calibration: Accurately weigh a known amount of this compound and dissolve it in a solvent in which it is freely soluble (e.g., 50:50 water:acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Generation of Calibration Curve: Prepare a series of dilutions from the stock solution to create calibration standards. Inject these standards into the HPLC system and record the peak areas. Plot a graph of peak area versus concentration to generate a linear calibration curve.

-

Equilibration of Test Samples: In separate vials, add an excess amount of this compound to a known volume of each test solvent (e.g., 1 mL). The amount should be sufficient to ensure that undissolved solid remains.

-

Saturation: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw a known volume of the clear supernatant without disturbing the pellet. Dilute the supernatant with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

-

Quantification: Inject the diluted supernatant into the HPLC system and determine the peak area.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original supernatant, which represents the saturation solubility. Express the result in mg/mL or mM.

Visualization of Solubility Testing Workflow

Caption: Workflow for the experimental determination of peptide solubility.

Part 2: Stability Profile of this compound

The chemical and physical stability of this compound is critical for ensuring its purity during storage and its integrity during synthetic processes. Stability studies, particularly forced degradation, are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[5][6]

Theoretical Framework for Stability & Degradation

Peptides and their derivatives are susceptible to various degradation pathways. For this compound, the following are of primary concern:

-

Hydrolysis: The C-terminal amide bond is susceptible to hydrolysis under strongly acidic or basic conditions, which would yield the corresponding carboxylic acid, Z-Lys-OH. The benzyloxycarbonyl group can also be cleaved by strong acid (acidolysis) or catalytic hydrogenation, but is generally stable to mild acid and base.

-

Oxidation: While lysine itself is not readily oxidized, trace impurities or harsh oxidative conditions could potentially affect the benzyl group of the Z-protecting group.

-

Racemization: The chiral center at the α-carbon can undergo racemization, particularly under basic conditions, leading to the formation of the D-isomer.

-

Physical Instability: As a solid, the primary concern is hygroscopicity. In solution, aggregation is less likely for a small molecule like this compared to larger peptides.

The hydrochloride salt form generally enhances solid-state stability by protonating the reactive α-amino group, making it less nucleophilic and reducing its susceptibility to certain degradation reactions.

Predicted Stability under Stress Conditions

Forced degradation studies are designed to accelerate the degradation process to identify likely degradation products and pathways.[5][7] The table below outlines the expected stability of this compound under various stress conditions, which should be confirmed experimentally.

| Stress Condition | Expected Stability | Likely Degradation Products | Primary Degradation Pathway |

| Acidic (e.g., 0.1 M HCl, 60°C) | Moderate to Low | Z-Lys-OH | Hydrolysis of the C-terminal amide. |

| Basic (e.g., 0.1 M NaOH, RT) | Low | Z-Lys-OH, D-Z-Lys-NH2 | Hydrolysis of the C-terminal amide; Racemization at the α-carbon. |

| Oxidative (e.g., 3% H₂O₂, RT) | High | Minor, unspecified oxidation products | The molecule lacks highly susceptible groups like Met or Cys; the benzyl ring is relatively stable to mild oxidation. |

| Thermal (Solid, e.g., 80°C) | High | Minimal degradation | The compound is expected to be relatively stable as a crystalline solid. Recommended storage is 2-8°C.[2] |

| Photolytic (ICH Q1B) | Moderate to High | Unspecified photoproducts | The aromatic Z-group can absorb UV light, potentially leading to degradation upon prolonged exposure. |

Experimental Protocol for Forced Degradation Study

This protocol outlines a systematic approach to performing a forced degradation study on this compound to develop a stability-indicating HPLC method.

Objective: To identify the degradation products of this compound under various stress conditions and to develop and validate an HPLC method that can resolve the parent compound from all significant degradants.

Materials:

-

This compound

-

HCl, NaOH, H₂O₂ solutions

-

HPLC system with a photodiode array (PDA) or UV detector and ideally a mass spectrometer (MS)

-

Photostability chamber

-

Oven/climate chamber

Methodology:

-

Method Development (Initial): Develop a reverse-phase HPLC method (e.g., using a C18 column) that gives a sharp, symmetric peak for this compound. A gradient elution with a mobile phase of water/acetonitrile containing an acid modifier like TFA or formic acid is a common starting point.[8][9]

-

Preparation of Stressed Samples:

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C. Take samples at various time points (e.g., 2, 8, 24 hours). Neutralize before injection.

-

Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature. Sample at time points (e.g., 1, 4, 8 hours). Neutralize before injection.

-

Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature. Sample at time points (e.g., 8, 24, 48 hours).

-

Thermal Degradation: Store the solid this compound in an oven at 80°C. Also, prepare a solution and reflux at 60°C. Sample at various time points.

-

Photostability: Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

-

HPLC Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. Use a PDA detector to check for peak purity and to compare UV spectra of the parent and degradant peaks.

-

Method Optimization: If any degradation products co-elute with the parent peak, optimize the HPLC method (e.g., change gradient slope, mobile phase composition, or column chemistry) to achieve baseline separation (Resolution > 1.5). The goal is a stability-indicating method .[8]

-

Identification of Degradants (Optional but Recommended): If coupled with a mass spectrometer, obtain the mass-to-charge ratio (m/z) of the degradation products to aid in their structural elucidation.

-

Validation: Once the method is finalized, validate it according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[10]

Visualization of Stability Testing Workflow

Caption: Workflow for a forced degradation study and development of a stability-indicating method.

Conclusion

While specific, published quantitative data for this compound is scarce, a thorough understanding of its chemical structure allows for robust predictions of its solubility and stability profiles. As a hydrochloride salt of a protected basic amino acid amide, it is expected to be soluble in water and polar organic solvents and relatively stable in solid form under recommended storage conditions (2-8°C, under inert gas).[2] However, it is susceptible to hydrolysis, particularly under basic conditions.

The true characterization of this molecule requires empirical investigation. The protocols detailed in this guide provide a systematic and scientifically rigorous framework for researchers to determine the precise solubility and stability of this compound, ensuring its effective and reliable use in research and development.

References

-

Guidechem. H-Lys(Z)-NH2.HCl 58117-53-6 wiki.

-

Morisetti, N. K., et al. (2015). A new validated stability indicating hplc method for the estimation of related substances of lysine clonixinate and cyclobenzaprine hydrochloride in pharmaceutical dosage forms. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4).

-

MySkinRecipes. H-Lys(Z)-NH2.HCl.

-